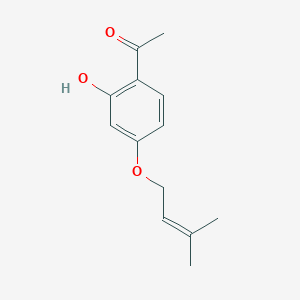

2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone

Description

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (300 MHz, CDCl₃) reveals key structural features:

- δ 1.77 ppm (s, 6H) : Geminal methyl protons of the prenyl group.

- δ 2.55 ppm (s, 3H) : Acetyl methyl group.

- δ 3.31 ppm (d, J = 6.6 Hz, 2H) : Methylene protons adjacent to the oxygen atom in the prenyloxy chain.

- δ 5.29 ppm (m, 1H) : Olefinic proton of the prenyl group.

- δ 6.36 ppm (s, 1H) and δ 7.44 ppm (s, 1H) : Aromatic protons at positions 3 and 6.

- δ 12.55 ppm (s, 1H) : Phenolic hydroxyl proton, deshielded due to hydrogen bonding.

¹³C NMR (75 MHz, DMSO-d₆) assignments include:

- δ 202.5 ppm : Carbonyl carbon of the acetyl group.

- δ 161.5 ppm and δ 163.1 ppm : Oxygen-bearing aromatic carbons (C-2 and C-4).

- δ 121.1 ppm : Olefinic carbon in the prenyl chain.

- δ 25.5 ppm : Methyl carbon of the acetyl group.

Mass Spectrometry (MS) Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 220 (M⁺), consistent with the molecular formula C₁₃H₁₆O₃. Key fragmentation pathways include:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR Spectroscopy (KBr) highlights functional groups:

- 3200–3600 cm⁻¹ : Broad absorption from the phenolic O–H stretch.

- 1656 cm⁻¹ : Strong C=O stretch of the acetyl group.

- 1240 cm⁻¹ and 1030 cm⁻¹ : C–O–C asymmetric and symmetric stretches of the ether linkage.

UV-Vis Spectroscopy (ethanol) shows absorption maxima at:

- λmax 237 nm : π→π* transition of the aromatic ring.

- λmax 280 nm : n→π* transition of the carbonyl group.

- λmax 326 nm : Conjugation between the acetyl group and aromatic system.

Crystallographic and Computational Modeling Studies

While X-ray crystallographic data for this compound is not widely reported, density functional theory (DFT) calculations have been employed to optimize its geometry. Key findings include:

- The dihedral angle between the acetyl group and aromatic ring is 12.5° , indicating slight conjugation.

- The prenyloxy side chain adopts a gauche conformation to minimize steric hindrance.

- Hydrogen bonding between the phenolic OH and adjacent oxygen atoms stabilizes the planar structure.

Computational models also predict a dipole moment of 3.2 Debye , reflecting polarity due to the acetyl and hydroxyl groups.

Properties

IUPAC Name |

1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)6-7-16-11-4-5-12(10(3)14)13(15)8-11/h4-6,8,15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMGRHZTEMOJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448849 | |

| Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-83-1 | |

| Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical Method Using Benzoyl Peroxide

An alternative preparation involves a photochemical reaction:

-

- Benzoyl peroxide as a radical initiator.

- Dry benzene as solvent.

- Irradiation for 8 hours.

-

- The reaction mixture containing resacetophenone and prenyl bromide is irradiated in the presence of benzoyl peroxide in dry benzene.

- The photochemical conditions facilitate the formation of the ether linkage via a radical mechanism.

Yield :

- Approximately 10%.

Notes :

- This method is less commonly used due to the requirement of photochemical equipment and relatively low yield.

- It may offer selectivity advantages in specific synthetic contexts.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with prenyl bromide | Prenyl bromide, K2CO3, reflux acetone | Not specified (moderate) | Most common, simple, moderate yield |

| Alkylation with prenyl bromide | Prenyl bromide, KOH, methanol, 0°C or r.t. | 4-14 | Lower yields, mild conditions |

| Photochemical method | Benzoyl peroxide, dry benzene, 8 h irradiation | ~10 | Radical mechanism, specialized setup |

| Intermediate in condensation | Reaction with p-hydroxybenzaldehyde, KOH/NaOH, ethanol | 60-80+ | Used as starting material for derivatives |

Research Findings and Observations

The alkylation method using potassium carbonate in refluxing acetone is preferred for its simplicity and relatively higher yields compared to the KOH/methanol method at low temperature.

Photochemical synthesis, although innovative, is less efficient and more complex, limiting its practical application.

The compound’s purity is typically high (>98%) when prepared by these methods, making it suitable for pharmaceutical intermediate use.

The compound is stable under standard storage conditions and is often used as a building block for further functionalization in drug synthesis.

Scientific Research Applications

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. A study highlighted the antifungal activity of a related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, against Candida albicans. This compound demonstrated a synergistic effect when combined with fluconazole, suggesting potential for overcoming resistance to common antifungal treatments. The study reported a Fractional Inhibitory Concentration (FIC) of 0.133, indicating significant efficacy in inhibiting fungal growth .

| Compound | FIC Value | Synergistic Partner | Target Organism |

|---|---|---|---|

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | 0.133 | Fluconazole | Candida albicans |

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceutical formulations due to its bioactive properties. It has been synthesized and characterized for various antibacterial and antifungal activities, making it a candidate for further drug development .

Material Science

In material science, 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone has been explored for its role in creating high-performance active pharmaceutical ingredients (HPAPIs). Its production involves stringent cleanroom conditions to ensure quality and efficacy in pharmaceutical applications.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal efficacy of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against multiple strains of Candida albicans. The study utilized microscopy to observe the effects on fungal morphology, noting that the compound inhibited filamentation and reduced cell wall thickness, which are critical factors in fungal virulence .

Findings:

- Inhibition of Filamentation: The compound effectively reduced filamentous growth.

- Cell Wall Thickness: Significant reduction was observed, indicating potential as a fungicidal agent.

Case Study 2: Synthesis and Characterization

A research project focused on synthesizing new derivatives of acetophenone compounds, including this compound. The synthesis involved various characterization techniques such as NMR and IR spectroscopy to confirm the structural integrity and purity of the synthesized compounds .

Characterization Techniques:

- NMR Spectroscopy: Used to determine molecular structure.

- IR Spectroscopy: Employed to identify functional groups present.

Mechanism of Action

The mechanism by which 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone exerts its effects involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(2-hydroxy-4-(3-methylbut-2-enyloxy)phenyl)ethanone

- CAS No.: 24672-83-1

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Physical State : White crystalline solid (purity ≥98%) .

Synthesis: The compound is synthesized via the Claisen rearrangement of 3-methoxy-4-(3-methyl-2-butenyloxy)acetophenone in diethylaniline at 170°C for 5 hours, yielding 85% product .

Comparative Analysis with Structural Analogs

Structural Variations and Key Differences

| Compound Name | Molecular Formula | Substituents (Position) | Key Structural Feature |

|---|---|---|---|

| 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | C₁₃H₁₆O₃ | 4'-(3-methyl-2-butenyloxy) | Branched prenyloxy group at C4' |

| 2'-Hydroxy-4'-methoxyacetophenone | C₉H₁₀O₃ | 4'-methoxy | Methoxy group at C4' |

| 2'-Hydroxy-4'-methylacetophenone | C₉H₁₀O₂ | 4'-methyl | Methyl group at C4' |

| 2'-Hydroxy-4'-butyloxyacetophenone | C₁₁H₁₄O₃ | 4'-butyloxy | Linear alkoxy chain at C4' |

| 5-Hydroxy-2-isopropyl-7-methoxychromone | C₁₃H₁₄O₄ | 5-hydroxy, 7-methoxy, 2-isopropyl | Chromone backbone with multiple substituents |

Physicochemical Properties

Reactivity and Functional Group Comparisons

- Aldehydes vs. Ketones: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) under EDAB conditions (93% vs. 68% yield) . The 3-methyl-2-butenyloxy group in the target compound enhances lipophilicity, improving membrane permeability in drug delivery .

Substituent Effects :

Biological Activity

2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone, a compound with the molecular formula , is gaining attention for its potential biological activities. This article explores its biological activity, including its antifungal properties, cytotoxicity, and other relevant findings from recent research.

Chemical Structure

The compound features a hydroxy group and a butenyloxy side chain attached to an acetophenone backbone. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, a derivative known as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has shown significant antifungal activity against Candida albicans. The study reported a Fractional Inhibitory Concentration (FIC) of 0.133, indicating a synergistic effect when combined with fluconazole, a common antifungal drug. Microscopic examinations revealed that this compound inhibits filamentation and reduces cell wall thickness in fungal cells, suggesting its potential as an adjunct treatment to combat resistance to conventional antifungals .

Cytotoxicity and Anti-cancer Potential

Research into the cytotoxic effects of this compound has also been conducted. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human cancer cells, with IC50 values ranging from 3.10 to 11.32 µM across different cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In addition to its antifungal and anticancer properties, this compound has been evaluated for neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease . The antioxidant activity was assessed using assays such as DPPH and ABTS, where it exhibited significant free radical scavenging capabilities.

Research Findings Summary

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of derivatives of acetophenones demonstrated that 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone significantly reduced the viability of Candida albicans in vitro. The combination with fluconazole not only enhanced antifungal activity but also provided insights into overcoming resistance mechanisms commonly observed with monotherapy.

Case Study 2: Cancer Cell Inhibition

Another research effort focused on evaluating the cytotoxic effects of various acetophenone derivatives on human cancer cell lines. This study established that this compound effectively inhibited cell growth through apoptosis induction mechanisms, thereby supporting its potential use in cancer therapy.

Q & A

Q. What are the common synthetic routes for 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone, and how are reaction conditions optimized?

A typical synthesis involves Friedel-Crafts acylation or nucleophilic substitution under controlled pH (4–6) to introduce the prenyl (3-methyl-2-butenyloxy) group. For example, coupling 2'-hydroxyacetophenone derivatives with 3-methyl-2-butenyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Purification often employs column chromatography with ethyl acetate/hexane gradients. Optimization focuses on minimizing side reactions (e.g., over-alkylation) by adjusting stoichiometry and reaction time .

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the phenolic hydroxyl, acetophenone carbonyl, and prenyl ether substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 248.1284 for C₁₃H₁₆O₃). Purity (>95%) is confirmed via HPLC using a C18 column and UV detection at 254 nm .

Q. What are the solubility and stability properties under laboratory conditions?

The compound is soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH <3), necessitating storage at –20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Yield optimization requires kinetic control:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions but may require strict anhydrous conditions .

- Solvent effects : Lowering polarity (e.g., switching from DMF to THF) reduces byproduct formation in prenylation reactions .

- Protecting groups : Temporarily protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups prevents unwanted side reactions during functionalization .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon at δ 205–210 ppm vs. δ 198–202 ppm) arise from solvent polarity or concentration effects. Researchers should cross-reference data from deuterated DMSO and CDCl₃ spectra and validate assignments using DEPT-135 or HSQC experiments .

Q. What experimental strategies are used to investigate its biological activity, such as antifungal or antioxidant effects?

- Antifungal assays : Broth microdilution (CLSI M27-A3 guidelines) with Candida albicans (MIC determination) .

- Mechanistic studies : ROS (reactive oxygen species) quantification via DCFH-DA fluorescence in fungal cells to assess oxidative stress induction .

- Molecular docking : Screening against fungal lanosterol 14α-demethylase (CYP51) to predict binding affinity .

Q. How can researchers address discrepancies in bioactivity data across different studies?

Variability in IC₅₀ values may stem from:

- Cell line differences : Primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).

- Assay conditions : Serum-free vs. serum-containing media altering compound bioavailability.

Standardizing protocols (e.g., MTT assay incubation time, cell density) and including positive controls (e.g., fluconazole for antifungal studies) improves reproducibility .

Q. What advanced techniques are used to study its metabolic stability in vitro?

- Microsomal incubation : Rat liver microsomes with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the prenyl group) .

- CYP enzyme inhibition assays : Fluorescent probes (e.g., CYP3A4/CEC) to assess potential drug-drug interactions .

Methodological Considerations

Q. How should researchers design experiments to evaluate its photostability for topical applications?

- UV irradiation : Expose solutions (1 mg/mL in ethanol) to UVA/UVB (320–400 nm) for 24–72 hours.

- Degradation analysis : Monitor via HPLC for byproducts (e.g., quinone derivatives from hydroxyl radical oxidation) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.

- Waste disposal : Neutralize acidic/basic residues before incineration.

- Acute toxicity data : LD₅₀ >500 mg/kg (oral, rat) suggests moderate toxicity, requiring fume hood use during weighing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.